molecular formula C13H16N2O4 B1328003 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS No. 1000018-43-8

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Cat. No. B1328003
CAS RN: 1000018-43-8
M. Wt: 264.28 g/mol
InChI Key: ODABWBXUJQQXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine is a heterocyclic amine and is widely used as a building block in synthesizing organic compounds .

Scientific Research Applications

  • Hydrogen-Bonded Structures : The research by Portilla et al. (2007) explores molecules similar to 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, particularly their hydrogen-bonded structures. Such studies are crucial in understanding the molecular arrangements and properties of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

  • Spectral Analysis and Biological Evaluation : The work of Rehman et al. (2019) involves the synthesis and analysis of derivatives that include structural elements similar to this compound. Their research focuses on antibacterial and anti-enzymatic activities, showcasing the potential biological applications of these compounds (Rehman, Aslam, Abbasi, Siddiqui, Rasool, & Shah, 2019).

  • Design and Screening for Anti-leishmanial Activity : Dias et al. (2015) synthesized and characterized nitroaromatic compounds, including those related to this compound. Their research is focused on evaluating the anti-leishmanial activity of these compounds, indicating their potential in developing treatments for leishmaniasis (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

  • Synthesis and Characterization of Complexes : Wang and Shi (2011) conducted a study on the synthesis and characterization of a silver(I) complex using a derivative of 5-Chloro-2-nitrobenzoic acid, which shares structural similarities with this compound. Their research provides insights into the properties of these complexes and their potential applications (Wang & Shi, 2011).

Mechanism of Action

Future Directions

Piperidine derivatives are a significant area of research in drug discovery, with potential applications in various therapeutic areas . The development of new synthesis methods and the discovery of new biological activities are potential future directions .

properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODABWBXUJQQXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.